molecular formula C14H15ClFN3O2S B7069506 N-[3-(3-chloro-4-fluorophenyl)cyclobutyl]-1-methylimidazole-4-sulfonamide

N-[3-(3-chloro-4-fluorophenyl)cyclobutyl]-1-methylimidazole-4-sulfonamide

Cat. No.: B7069506
M. Wt: 343.8 g/mol
InChI Key: IWVULTLZKODTMT-UHFFFAOYSA-N
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Description

N-[3-(3-chloro-4-fluorophenyl)cyclobutyl]-1-methylimidazole-4-sulfonamide is a complex organic compound characterized by the presence of a cyclobutyl ring, a sulfonamide group, and a substituted imidazole ring

Properties

IUPAC Name

N-[3-(3-chloro-4-fluorophenyl)cyclobutyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O2S/c1-19-7-14(17-8-19)22(20,21)18-11-4-10(5-11)9-2-3-13(16)12(15)6-9/h2-3,6-8,10-11,18H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVULTLZKODTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2CC(C2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chloro-4-fluorophenyl)cyclobutyl]-1-methylimidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the imidazole ring separately. The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated cyclobutane derivative. The imidazole ring is often synthesized via a condensation reaction involving an aldehyde and an amine.

Once the cyclobutyl and imidazole rings are prepared, they are coupled together using a sulfonamide linkage. This step typically involves the reaction of a sulfonyl chloride with the amine group of the imidazole ring in the presence of a base, such as triethylamine, to form the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chloro-4-fluorophenyl)cyclobutyl]-1-methylimidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with different nucleophiles.

Scientific Research Applications

N-[3-(3-chloro-4-fluorophenyl)cyclobutyl]-1-methylimidazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[3-(3-chloro-4-fluorophenyl)cyclobutyl]-1-methylimidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with a thiazole ring instead of an imidazole ring.

    Gefitinib: Contains a similar chloro-fluoro-phenyl group but with different functional groups and therapeutic applications.

Uniqueness

N-[3-(3-chloro-4-fluorophenyl)cyclobutyl]-1-methylimidazole-4-sulfonamide is unique due to its specific combination of a cyclobutyl ring, an imidazole ring, and a sulfonamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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